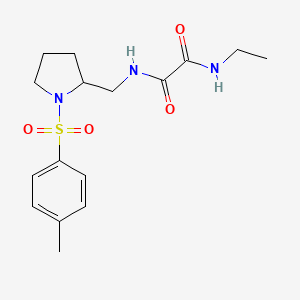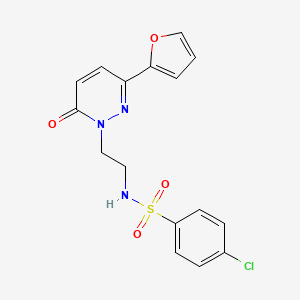![molecular formula C21H19FN4O2 B2623388 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-52-8](/img/structure/B2623388.png)
5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a compound belonging to the pyridazinone class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route often includes the following steps:
Formation of the Pyridazinone Core: This involves the cyclization of appropriate precursors under specific conditions to form the pyridazinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and suitable catalysts.
Attachment of the Piperazine Moiety: The piperazine ring is attached to the pyridazinone core through nucleophilic substitution reactions.
Addition of the Fluorobenzoyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Análisis De Reacciones Químicas
5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using halides and other nucleophiles or electrophiles.
Acylation and Alkylation:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a scaffold for developing new compounds with desired properties.
Biology: The compound has shown potential as a biological probe for studying various biochemical pathways and interactions.
Medicine: Due to its pharmacological activities, it is being investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical properties
Mecanismo De Acción
The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent with structural similarities.
Pyridaben: A herbicide with a pyridazinone scaffold.
Norflurazon: Another herbicide with a related structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-8-6-16(7-9-17)21(28)26-12-10-25(11-13-26)18-14-19(27)23-24-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLLMDJZXGYYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)
![[2,2'-Bipyridine]-3,3'-diyldimethanol](/img/structure/B2623309.png)

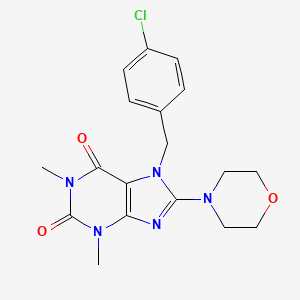
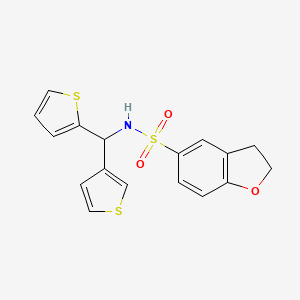
![2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2623317.png)
![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2623318.png)
![N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/new.no-structure.jpg)
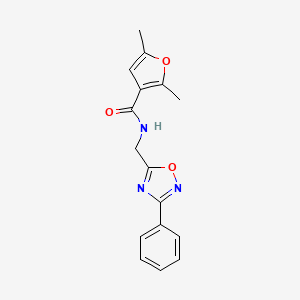
![6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B2623322.png)
